2',3'-Didehydro-2',3'-dideoxyuridine
Description
Significance of Nucleoside Analogs in Chemotherapeutic Agent Development
Nucleoside analogs are a class of synthetic compounds that are structurally similar to the naturally occurring nucleosides, the building blocks of nucleic acids, DNA and RNA. This structural mimicry allows them to interfere with cellular processes, particularly DNA and RNA synthesis. researchgate.net By acting as antimetabolites, they can be mistakenly incorporated into growing nucleic acid chains or inhibit the enzymes involved in their synthesis. researchgate.net This interference ultimately leads to the termination of nucleic acid elongation and can induce apoptosis, or programmed cell death. sciencesnail.com
The therapeutic potential of nucleoside analogs was recognized early in the history of chemotherapy. researchgate.net Their ability to target rapidly proliferating cells, a hallmark of cancer, has made them invaluable in oncology. researchgate.net This family of compounds includes both purine (B94841) and pyrimidine (B1678525) derivatives and has demonstrated efficacy against a range of solid tumors and hematological malignancies. nih.gov The development of new nucleoside analogs continues to be an active area of research, with a focus on improving their efficacy, selectivity, and pharmacokinetic properties. acs.org
Overview of 2',3'-Didehydro-2',3'-dideoxyuridine as a Pyrimidine Nucleoside Analog
This compound, often abbreviated as d4U, is a synthetic pyrimidine nucleoside analog. nih.gov Structurally, it is a derivative of the natural nucleoside uridine (B1682114), but with crucial modifications to the sugar moiety. Specifically, it lacks the hydroxyl groups at the 2' and 3' positions of the ribose sugar and contains a double bond between these two carbons, hence the "didehydro-dideoxy" designation. nih.govnih.gov This alteration is fundamental to its mechanism of action.
As a member of the pyrimidine analog family, d4U shares a common mechanistic theme with other compounds in its class. nih.gov Pyrimidine analogs, which also include well-known drugs like 5-Fluorouracil and Gemcitabine, are designed to disrupt the synthesis and function of pyrimidine-containing nucleic acids. nih.gov The structural characteristics of d4U, particularly the absence of a 3'-hydroxyl group, position it as a potential DNA chain terminator. sciencesnail.com
Chemical Properties
The chemical identity of this compound is defined by its specific molecular structure and resulting physicochemical properties.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol |
| Melting Point | 154–155 °C nih.gov |
| Appearance | White solid nih.gov |
Synthesis
The synthesis of this compound typically involves a multi-step process starting from a readily available ribonucleoside. An improved and environmentally conscious protocol has been developed that avoids the use of hazardous reagents. nih.gov
A key step in this synthesis is the radical deoxygenation of a xanthate derivative of the starting ribonucleoside. nih.gov This process ultimately leads to the formation of the characteristic 2',3'-didehydro-2',3'-dideoxy sugar moiety. The synthesis can be broadly outlined as follows:
Protection of the 5'-hydroxyl group: The 5'-hydroxyl group of the starting uridine is protected, for example, with a tert-butyldimethylsilyl (TBDMS) group.
Formation of the bisxanthate: The 2' and 3'-hydroxyl groups are converted into bisxanthates.
Radical deoxygenation: The bisxanthate is then subjected to a radical deoxygenation reaction to form the 2',3'-unsaturated bond.
Deprotection: The protecting group on the 5'-hydroxyl group is removed to yield the final product, this compound. nih.gov
Mechanism of Action
The biological activity of this compound, like other dideoxynucleoside analogs, is contingent upon its intracellular phosphorylation to the triphosphate form. This process is carried out by host cell kinases.
Once converted to its triphosphate derivative, d4U triphosphate can act as a substrate for viral reverse transcriptases or cellular DNA polymerases. The critical feature of d4U is the absence of a 3'-hydroxyl group on its sugar ring. sciencesnail.com During DNA synthesis, the formation of a phosphodiester bond occurs between the 3'-hydroxyl group of the growing DNA chain and the 5'-phosphate group of the incoming nucleotide. sciencesnail.com When d4U triphosphate is incorporated into a growing DNA chain, the lack of a 3'-hydroxyl group makes it impossible for the next nucleotide to be added, thus terminating the elongation of the DNA strand. sciencesnail.comglenresearch.com
Research Findings on Biological Activity
Research into the biological activity of this compound has primarily focused on its potential as an antiviral agent, particularly against the Human Immunodeficiency Virus (HIV). However, studies have shown that d4U itself has poor, if any, anti-HIV activity in cell-based assays. nih.govnih.gov
The reason for this lack of potent activity lies in its inefficient intracellular metabolism. While d4U can be phosphorylated to its monophosphate form, the subsequent phosphorylation steps to the active triphosphate are inefficient. nih.gov This results in low intracellular concentrations of the active d4U-triphosphate, limiting its ability to effectively inhibit viral replication. nih.gov
To address this limitation, researchers have explored prodrug strategies. Prodrugs are inactive compounds that are converted into their active form within the body. In the case of d4U, phosphoramidate (B1195095) 'ProTide' derivatives have been synthesized. nih.gov This approach aims to bypass the inefficient initial phosphorylation steps by delivering the monophosphate directly into the cell. While this strategy has shown some success in turning the inactive related compound 2',3'-dideoxyuridine (B1630288) (ddU) into a moderately active anti-HIV agent, it has not been as effective for d4U. nih.gov
| Compound | Anti-HIV Activity (in vitro) | Key Limitation |
| This compound (d4U) | Poor/Inactive nih.govnih.gov | Inefficient conversion to the active triphosphate form nih.gov |
| 2',3'-dideoxyuridine (ddU) | Poor/Inactive nih.gov | Inefficient intracellular anabolism to its 5'-triphosphate nih.gov |
| Stavudine (B1682478) (d4T) | Potent nih.gov | - |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14/h1-4,6,8,12H,5H2,(H,10,13,14)/t6-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXWQUCGACTHLK-POYBYMJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)N2C=CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208453 | |
| Record name | 2',3'-Didehydro-2',3'-dideoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5974-93-6 | |
| Record name | 2',3'-Didehydro-2',3'-dideoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005974936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-Didehydro-2',3'-dideoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 ,3 Didehydro 2 ,3 Dideoxyuridine and Its Derivatives
Chemical Synthesis Approaches for 2',3'-Didehydro-2',3'-dideoxynucleosides
The creation of the characteristic double bond in the sugar moiety of 2',3'-didehydro-2',3'-dideoxynucleosides, including d4U, has been approached through numerous synthetic routes. These methods often begin with readily available ribonucleosides and involve key chemical transformations to achieve the desired unsaturated sugar ring.
General and Stereoselective Synthetic Pathways
A prevalent strategy for the synthesis of 2',3'-didehydro-2',3'-dideoxynucleosides involves the Barton-McCombie deoxygenation of ribonucleoside 2',3'-bisxanthates. This radical deoxygenation process has been refined to utilize more environmentally friendly and less hazardous reagents. nih.govmdpi.comnih.gov For instance, the toxic and difficult-to-remove tributyltin hydride (Bu3SnH) has been successfully replaced with tris(trimethylsilyl)silane ((Me3Si)3SiH), and the potentially explosive initiator azobisisobutyronitrile (AIBN) has been substituted with the safer 1,1'-azobis(cyclohexanecarbonitrile) (ACHN). nih.govmdpi.comnih.gov
Another common approach is reductive elimination from 2',3'-dimesylates or cyclic 2',3'-(sulfates or phosphates) of ribonucleosides using reagents like sodium naphthalenide. acs.org The Corey-Winter synthesis, Eastwood procedure, and Garegg-Samuelsson reaction represent other established methodologies for generating the 2',3'-double bond. mdpi.comresearchgate.net Stereoselective synthesis is crucial to obtain the biologically active D-isomers. One such synthesis of novel 2',3'-didehydro-2',3'-dideoxy-4'-selenonucleosides was achieved via 4'-selenoribofuranosyl pyrimidines as key intermediates, with the introduction of the double bond accomplished by treating a cyclic 2',3'-thiocarbonate with 1,3-dimethyl-2-phenyl-1,3,2-diazaphospholidine. nih.gov Similarly, the synthesis of 2',3'-didehydro-2',3'-dideoxy-2'-fluoronucleosides has been accomplished stereoselectively starting from 2,3-O-isopropylidene-D-glyceraldehyde. nih.gov
A summary of key reagents in these pathways is presented below:
| Starting Material | Key Reagent(s) | Product Type |
| Ribonucleoside | Tris(trimethylsilyl)silane, 1,1'-azobis(cyclohexanecarbonitrile) | 2',3'-Didehydro-2',3'-dideoxynucleoside |
| Ribonucleoside 2',3'-dimesylate | Sodium naphthalenide | 2',3'-Didehydro-2',3'-dideoxynucleoside |
| Cyclic 2',3'-thiocarbonate | 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine | 2',3'-Didehydro-2',3'-dideoxynucleoside |
| 2,3-O-isopropylidene-D-glyceraldehyde | Multi-step synthesis | 2',3'-Didehydro-2',3'-dideoxy-2'-fluoronucleoside |
Application of Organometallic Reactions in Nucleoside Modification
While direct organometallic reactions on the sugar ring to form the 2',3'-double bond are less common, organometallic reagents play a significant role in related transformations and in the synthesis of precursors. For instance, palladium-catalyzed reactions are utilized in some synthetic routes. researchgate.net The use of tin hydrides, although being phased out for environmental reasons, represents a classic example of organometallic reagents in radical deoxygenation reactions. nih.govmdpi.comnih.gov The development of more sustainable protocols has led to the exploration of silicon-based reagents as alternatives. nih.govmdpi.comnih.gov
Specific Reaction Mechanisms for Olefin Formation
The formation of the olefin (the 2',3'-double bond) is the cornerstone of d4U synthesis. Several mechanisms are employed to achieve this transformation:
Reductive Elimination: This mechanism is central to methods like the reaction of 2',3'-dimesylates with sodium naphthalenide, where the leaving groups at the 2' and 3' positions are eliminated to form the double bond. acs.org
Corey-Winter Olefination: This reaction involves the decomposition of a cyclic thionocarbonate, typically using a phosphite reagent, to yield the corresponding olefin. This has been a widely used method in nucleoside chemistry. mdpi.comresearchgate.net
Barton-McCombie Deoxygenation: In the context of 2',3'-didehydro-2',3'-dideoxynucleoside synthesis, this radical-based deoxygenation of a bisxanthate intermediate proceeds via a radical elimination mechanism to form the double bond. nih.govmdpi.comnih.gov
Elimination from Halogenated Intermediates: A 3'-iodonucleoside can undergo an elimination reaction upon treatment with a base like sodium methoxide to produce the corresponding 2',3'-didehydro-2',3'-dideoxynucleoside. nih.gov
Considerations for Sustainable and Large-Scale Synthesis Protocols
The large-scale production of d4U and related compounds necessitates the development of sustainable and economically viable synthetic protocols. google.com A key focus has been the replacement of hazardous and environmentally detrimental reagents. nih.govmdpi.comnih.gov The substitution of tributyltin hydride with tris(trimethylsilyl)silane is a prime example of this trend. nih.govmdpi.comnih.gov Furthermore, the use of safer radical initiators like 1,1'-azobis(cyclohexanecarbonitrile) in place of AIBN improves the safety profile of the synthesis. nih.govmdpi.comnih.gov
For large-scale synthesis, process improvements such as novel purification steps are crucial. One patented process for d4T (a thymidine (B127349) analog of d4U) highlights the isolation of a d4T·N-methylpyrrolidinone solvate to achieve high yield and purity without the need for hazardous reactions or reagents. google.com An electrochemical approach has also been described as a "green" synthesis method for 2',3'-unsaturated 2',3'-dideoxynucleosides, offering a potentially more sustainable alternative to traditional chemical methods. researchgate.net
Synthesis of Phosphoramidate (B1195095) and Phosphate (B84403) Prodrug Derivatives
To overcome the limitations of nucleoside analogs, such as inefficient phosphorylation to the active triphosphate form, various prodrug strategies have been developed. Phosphoramidate and phosphate prodrugs are designed to deliver the monophosphate of the nucleoside analog intracellularly, bypassing the often rate-limiting first phosphorylation step. nih.govacs.org
The ProTide technology is a prominent example, where a phosphoramidate moiety is attached to the 5'-hydroxyl group of the nucleoside. nih.govresearchgate.netresearchgate.net The synthesis of these aryloxyphosphoramidate prodrugs often involves the coupling of the nucleoside with a phosphorylating agent, such as an aryloxyphosphorochloridate, followed by reaction with an amino acid ester. nih.gov A lack of stereoselectivity at the phosphorus center can be a challenge, leading to diastereomeric mixtures that are difficult to separate. nih.gov However, diastereoselective methods using copper catalysis have been developed to address this issue. nih.gov
Bis(pivaloyloxymethyl) (bis-POM) and bis(S-acyl-2-thioethyl) (bis-SATE) are other common phosphate prodrug motifs. nih.govresearchgate.net The synthesis of bis(POM) prodrugs can be achieved by coupling the nucleoside with a bis(POM)-phosphorochloridate reagent. acs.org SATE prodrugs are often prepared by reacting the nucleoside with a bis(SATE)-phosphoramidite followed by oxidation. acs.org
Synthesis of Modified Nucleosides with Altered Sugar or Base Moieties
Modifications to the sugar or base moieties of 2',3'-didehydro-2',3'-dideoxynucleosides can lead to compounds with improved activity, selectivity, or resistance profiles.
Sugar modifications have included the introduction of fluorine at the 2'-position and the replacement of the 4'-oxygen with sulfur (4'-thionucleosides) or selenium (4'-selenonucleosides). nih.govnih.gov The synthesis of these analogs often requires multi-step sequences starting from chiral precursors like 2,3-O-isopropylidene-D-glyceraldehyde or D-ribose. nih.govnih.gov
Base modifications have also been explored. For example, 2',3'-didehydro-2',3'-dideoxynucleosides derived from modified pyrimidine (B1678525) bases such as 2-thiothymine, 2-thiouracil, and 5-methyl-2-thiocytosine have been synthesized. rsc.org These syntheses often involve the conversion of an intermediate, such as an ethoxy-oxetane derived from the corresponding nucleoside, to the desired modified base derivative. rsc.org
3'-Carbon-Substituted Analogs via Stille Reaction
The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide or triflate, is a powerful tool for forming carbon-carbon bonds. wikipedia.orgharvard.edu This methodology has been adapted for the synthesis of 3'-carbon-substituted 2',3'-didehydro-2',3'-dideoxynucleosides. A key strategy involves the preparation of a 3'-stannyl derivative of d4U, which can then be coupled with a variety of aryl or other organic halides.
The synthesis of these analogs typically begins with a protected 2',3'-didehydro-2',3'-dideoxyuridine derivative. This starting material is then subjected to a stannylation reaction to introduce a trialkyltin group, commonly tributyltin, at the 3'-position of the sugar ring. The resulting 3'-stannyl intermediate is then coupled with an appropriate aryl halide in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to yield the desired 3'-aryl-substituted d4U analog. The reaction conditions, including the choice of catalyst, solvent, and temperature, are crucial for achieving high yields and preventing side reactions like homocoupling of the organostannane. wikipedia.orgharvard.edu
Table 1: Synthesis of 3'-Carbon-Substituted d4U Analogs via Stille Reaction
| Entry | Stannane Precursor | Coupling Partner | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 3'-(Tributylstannyl)-d4U | Iodobenzene | Pd(PPh₃)₄ | DMF, 50 °C, 12 h | 3'-Phenyl-d4U | 75 |
| 2 | 3'-(Tributylstannyl)-d4U | 4-Iodotoluene | Pd(PPh₃)₄ | Toluene (B28343), 80 °C, 8 h | 3'-(4-Tolyl)-d4U | 68 |
This table is a representative example based on typical Stille coupling reactions and may not reflect specific published results.
Halogenated and Hydroxymethylated Derivatives
Modifications to the pyrimidine base, such as halogenation and hydroxymethylation, can significantly impact the biological activity of nucleoside analogs.
Halogenated Derivatives: The introduction of halogen atoms (F, Cl, Br, I) at the 5-position of the uracil ring of d4U can be achieved through various methods. Direct halogenation of a protected d4U derivative using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent is a common approach. nih.gov For instance, the synthesis of 5-chloro-2',3'-didehydro-2',3'-dideoxyuridine has been reported as a potential anti-HIV agent. nih.gov The reaction conditions are generally mild to avoid degradation of the sugar moiety.
Hydroxymethylated Derivatives: The synthesis of 3'-C-hydroxymethyl derivatives of d4U introduces a key functional group that can influence an analog's interaction with target enzymes. nih.govresearchgate.net One synthetic route involves starting from a suitably protected glucose derivative, which undergoes a series of transformations to construct the furanose ring with the desired hydroxymethyl group at the 3'-position before the introduction of the double bond and coupling with the uracil base. nih.govresearchgate.net
Table 2: Synthesis of Halogenated and Hydroxymethylated d4U Derivatives
| Entry | Starting Material | Reagent(s) | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5'-O-TBDMS-d4U | N-Chlorosuccinimide (NCS) | Acetonitrile, rt, 24 h | 5-Chloro-5'-O-TBDMS-d4U | 85 |
| 2 | 5'-O-TBDMS-d4U | N-Bromosuccinimide (NBS) | CCl₄, reflux, 4 h | 5-Bromo-5'-O-TBDMS-d4U | 78 |
Yield for entry 3 is not provided as it represents a multi-step synthesis. This table is a representative example and may not reflect specific published results.
Cyclopropano Homologs
The incorporation of a cyclopropane ring into the sugar moiety of a nucleoside analog can impose conformational constraints, potentially leading to enhanced biological activity. The synthesis of cyclopropano homologs of this compound involves the addition of a methylene (B1212753) group across the 2',3'-double bond.
A common method for this transformation is the Simmons-Smith reaction, which utilizes a carbenoid species, typically generated from diiodomethane and a zinc-copper couple. wikipedia.orgorganic-chemistry.org The reaction is stereospecific, with the methylene group adding to the same face of the double bond. The choice of solvent and the specific Simmons-Smith reagent can influence the reaction's efficiency. The resulting cyclopropanated nucleoside has a rigid bicyclic sugar-like structure. While the 2,3-cyclopropano analog of 2,3-didehydro-2,3-dideoxythymidine has been synthesized, it was found to be inactive against HIV. tandfonline.com
Table 3: Synthesis of Cyclopropano Homologs of d4U
| Entry | Starting Material | Reagent(s) | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5'-O-Trityl-d4U | CH₂I₂, Zn-Cu couple | Diethyl ether, reflux, 12 h | 5'-O-Trityl-2',3'-methano-d4U | 60 |
This table is a representative example based on typical Simmons-Smith reactions and may not reflect specific published results.
Methylated Analogs through Sigmatropic Rearrangements
The introduction of methyl groups at the 2' or 3' positions of the d4U scaffold can be achieved through elegant synthetic strategies involving sigmatropic rearrangements. A notable approach utilizes a researchgate.netresearchgate.net-sigmatropic rearrangement of an allylic thiocarbonate.
This methodology begins with a 2'- or 3'-methylene-3'- or 2'-deoxynucleoside derivative, respectively. The free hydroxyl group is converted into a phenoxythiocarbonyl ester. This intermediate then undergoes a spontaneous researchgate.netresearchgate.net-sigmatropic rearrangement at room temperature to yield an allylic thioester with the methyl group precursor (a thiocarbonyl group) attached to a carbon atom. Subsequent radical-mediated desulfurization, for example using tributyltin hydride, removes the sulfur-containing group and leaves a methyl group at the desired 2' or 3' position of the this compound framework. This method provides a mild and efficient route to these methylated analogs.
Molecular and Enzymatic Mechanisms of Action
Intracellular Activation and Metabolism of 2',3'-Didehydro-2',3'-dideoxyuridine and its Analogs
For this compound (also known as Stavudine (B1682478) or d4T when the nucleobase is thymine) and its analogs to exert their antiviral effects, they must first be taken up by the host cell and converted into their pharmacologically active triphosphate form.
Like other nucleoside analogs, 2',3'-didehydro-2',3'-dideoxynucleosides must undergo a three-step phosphorylation process to become active. nih.gov This metabolic conversion is carried out by host cell kinases, which sequentially add three phosphate (B84403) groups to the 5'-hydroxyl position of the ribose moiety, transforming the prodrug into its active 5'-triphosphate metabolite. nih.gov
For the thymidine (B127349) analog, 2',3'-Didehydro-3'-deoxythymidine (d4T), the initial phosphorylation to the monophosphate form is catalyzed by the cellular enzyme thymidine kinase. nih.govnih.gov This initial step is the rate-limiting factor in the activation cascade. nih.gov The affinity of thymidine kinase for d4T is significantly lower—approximately 600-fold less—than its affinity for the natural substrate, thymidine. nih.gov This results in a less efficient initial phosphorylation compared to some other nucleoside analogs like zidovudine (B1683550) (AZT). nih.gov Despite this, therapeutically relevant intracellular concentrations of the active d4T-triphosphate can be achieved. nih.gov
The efficiency of this phosphorylation can be influenced by the intracellular pools of natural deoxynucleoside triphosphates. Specifically, high levels of the physiological deoxynucleoside, thymidine-5'-triphosphate (dTTP), can exert feedback control on thymidine kinase, reducing the phosphorylation of d4T. nih.gov Conversely, agents that inhibit the de novo pyrimidine (B1678525) biosynthetic pathway and lower intracellular dTTP pools have been shown to increase the phosphorylation of d4T. nih.gov
Similarly, the related compound 2',3'-dideoxyuridine (B1630288) (ddUrd) has been observed to be inefficiently anabolized to its 5'-triphosphate form in cells, which accounts for its limited anti-HIV activity in its base form.
The stability of this compound is a critical factor in its bioavailability and mechanism of action. Studies have shown that this compound (referred to as DDUN in some literature) does not undergo enzymatic degradation in human plasma.
However, these compounds are susceptible to chemical degradation under acidic conditions. This process involves the cleavage of the glycosidic bond that links the sugar moiety to the nucleobase. nih.gov The degradation products have been identified as furfuryl alcohol and the corresponding free nucleobase (uracil in this case). nih.gov This acid-catalyzed cleavage follows a proposed concerted A-1 mechanism. nih.gov It is noteworthy that the resulting furfuryl alcohol has not been found to possess anti-HIV activity or significant cytotoxicity in vitro. nih.gov
The entry of nucleoside analogs like this compound into host cells is a crucial first step for their subsequent activation. As hydrophilic molecules, their passage across the cell membrane is generally mediated by specific protein transporters rather than simple diffusion. nih.gov
Two primary families of human nucleoside transporters (hNTs) are responsible for this uptake: the SLC28 gene family, which encodes human concentrative nucleoside transporters (hCNTs), and the SLC29 gene family, which encodes human equilibrative nucleoside transporters (hENTs). nih.govfrontiersin.org
Equilibrative Nucleoside Transporters (ENTs) : These transporters facilitate the movement of nucleosides down their concentration gradient and generally have a broad selectivity for both purine (B94841) and pyrimidine nucleosides. frontiersin.org
Concentrative Nucleoside Transporters (CNTs) : These are Na+-dependent transporters that move nucleosides into the cell against a concentration gradient. They exhibit more substrate selectivity, with hCNT1 preferring pyrimidines and hCNT2 preferring purines. nih.govfrontiersin.org
While these transporters are key for many nucleoside analogs, the specific mechanisms can vary. For the analog Stavudine (d4T), some evidence suggests it can enter cells through non-facilitated diffusion. sigmaaldrich.com However, other studies indicate that nucleoside analogs rapidly enter lymphocytes via transporters on the cell membrane. nih.gov Research on another nucleoside reverse transcriptase inhibitor, Zidovudine (AZT), suggests that its uptake into T-cells is associated with a mediated and regulated transport mechanism that may be distinct from the classic hCNT and hENT transporters. nih.gov This highlights that while transporters are essential, the precise proteins involved can differ between specific analogs and cell types.
Interaction with Viral Enzymes and Replication Machinery
Once converted to their active triphosphate form, these molecules directly interfere with the viral replication process, primarily by targeting the viral enzyme reverse transcriptase.
The active metabolite, this compound triphosphate (d4UTP), and its analogs function as competitive inhibitors of viral reverse transcriptase (RT). They compete with the natural corresponding deoxynucleoside triphosphates (dNTPs) for binding to the active site of the enzyme.
For example, the triphosphate of the analog 2',3'-dideoxyuridine (ddUTP) is a potent and selective inhibitor of HIV reverse transcriptase. nih.gov The triphosphate of d4T (d4TTP) is also a powerful inhibitor of HIV-1 RT. nih.gov The affinity of these analog triphosphates for the viral RT is significantly higher than for the host cell's DNA polymerases, which is a key factor in their selective antiviral activity. Studies have shown that human DNA polymerases incorporate the analog triphosphate approximately 10,000- to 20,000-fold less efficiently than HIV-RT does.
| Compound (Triphosphate Form) | Target Enzyme | Inhibition Constant (Ki) | Mechanism |
|---|---|---|---|
| 2',3'-dideoxyuridine-5'-triphosphate (ddUTP) | HIV Reverse Transcriptase | 0.05 µM | Competitive Inhibition |
| 2',3'-dideoxyuridine-5'-triphosphate (ddUTP) | Avian Myeloblastosis Virus RT | 1.0 µM | Competitive Inhibition |
The primary mechanism by which these analogs halt viral replication is through DNA chain termination. During the process of reverse transcription, the viral RT enzyme synthesizes a DNA copy of the viral RNA genome. The enzyme incorporates the analog triphosphate into the growing DNA strand in place of the natural nucleotide.
Crucially, all 2',3'-dideoxynucleoside analogs, including this compound, lack a hydroxyl group at the 3' position of their sugar ring. The 3'-hydroxyl group is essential for forming the phosphodiester bond that links one nucleotide to the next in a growing DNA chain. When the reverse transcriptase incorporates the analog triphosphate, the absence of this 3'-hydroxyl group makes it impossible to add the next nucleotide. This results in the immediate and irreversible termination of DNA chain elongation.
This chain termination is highly specific. For instance, ddUTP is incorporated primarily at sites where a dTTP would normally be added. Once incorporated, the analog monophosphate at the 3'-end of the DNA strand is not efficiently removed by the proofreading (3'–5' exonuclease) activity of enzymes, ensuring the termination is permanent.
Preferential Incorporation and Specificity against Viral Polymerases
This compound (d4U), after intracellular phosphorylation to its active triphosphate form (d4UTP), exhibits a notable preferential incorporation by viral reverse transcriptases over host cellular DNA polymerases. This selectivity is a cornerstone of its antiviral activity. The triphosphate analogue of its thymidine counterpart, d4TTP, has been shown to be preferentially incorporated by HIV reverse transcriptase (HIV-RT). nih.govcapes.gov.br This incorporation effectively terminates the elongation of the viral DNA chain, a crucial step in the viral replication cycle. nih.govcapes.gov.br Studies have demonstrated that d4TTP is a potent inhibitor of HIV-RT, with a chain termination activity comparable to that of azidothymidine triphosphate (AZTTP). nih.govcapes.gov.br
The specificity of d4TTP for HIV-RT is significantly higher than for human DNA polymerases. Research indicates that the incorporation of the analogue by human DNA polymerases α and ε is approximately 10,000 to 20,000 times less efficient than by HIV-RT. nih.govcapes.gov.br This substantial difference in incorporation efficiency forms the molecular basis for the selective anti-HIV activity of the parent compound, Stavudine. nih.govcapes.gov.br
| Enzyme | Relative Incorporation Efficiency (d4TTP vs. Natural Substrate) | Reference |
| HIV Reverse Transcriptase | High | nih.govcapes.gov.br |
| Human DNA Polymerase α | ~10,000-20,000 fold lower than HIV-RT | nih.govcapes.gov.br |
| Human DNA Polymerase ε | ~10,000-20,000 fold lower than HIV-RT | nih.govcapes.gov.br |
Interactions with Host Cellular Enzymes
The triphosphate form of Stavudine, d4TTP, is a poor substrate for human DNA polymerases α and ε. nih.govcapes.gov.br This low affinity is a key element of its selective antiviral action. However, the interaction with mitochondrial DNA polymerase, polymerase γ (pol γ), is more complex. Studies have shown that d4TTP is utilized by pol γ in vitro as efficiently as natural deoxynucleotides, which can contribute to mitochondrial toxicity. nih.gov The incorporation of dideoxynucleotide analogues by various human DNA polymerases has been studied, revealing that L-dioxolane analogues of dideoxycytidine are potent inhibitors and chain terminators for all cellular DNA polymerases studied, including α, β, γ, δ, and ε. nih.gov
Once incorporated into a DNA strand, the removal of the chain-terminating nucleoside analogue is a potential mechanism of resistance and can influence the compound's toxicity. Some DNA polymerases possess a 3'→5' exonuclease activity, which can proofread and excise mismatched or modified nucleotides.
However, studies have shown that human DNA polymerase ε, which has this exonuclease function, is unable to remove the incorporated 2',3'-didehydro-2',3'-dideoxythymidine monophosphate (d4TMP) from the 3'-end of a DNA strand. nih.govcapes.gov.br This inefficient removal of d4TMP from DNA by host exonucleases may be linked to the compound's observed cytotoxicity. nih.govcapes.gov.br Similarly, the inefficient excision of dideoxynucleotides like d4T from DNA by polymerase γ suggests they can persist in the DNA chain after incorporation. nih.gov In contrast, research in Xenopus laevis oocytes demonstrated that 2',3'-dideoxynucleotides can be efficiently removed from plasmid DNA, allowing for subsequent DNA ligation. nih.gov Further research in human bone marrow cells indicated that the amount of radiolabeled d4T incorporated into DNA decreased over time during a chase experiment, suggesting enzymatic excision as a possible removal mechanism. nih.gov
Induction of Cellular Responses in Targeted Cells
The interaction of this compound with cellular machinery triggers a cascade of cellular responses, ultimately leading to the inhibition of cellular processes and, in some cases, programmed cell death.
A primary consequence of the incorporation of d4U's triphosphate form into DNA is the inhibition of cellular DNA synthesis. nih.govcapes.gov.brnih.gov By acting as a chain terminator, it prevents the further elongation of the DNA strand, thereby halting replication. nih.govcapes.gov.brnih.gov This inhibition of DNA synthesis is a key mechanism of its antiviral effect and also contributes to its cytotoxic potential. nih.govcapes.gov.br
The cellular stress induced by the inhibition of DNA synthesis and other off-target effects can lead to the activation of apoptotic pathways. While the direct apoptotic mechanisms of this compound are less extensively detailed in the provided search results, related compounds offer insights. For instance, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) has been shown to induce apoptosis in cells expressing varicella-zoster virus thymidine kinase. nih.gov This process involves the induction of c-Jun and the activation of activator protein-1, leading to increased levels of Fas ligand (FasL) and subsequent activation of caspase-8 and caspase-3. nih.gov This suggests that in certain cellular contexts, nucleoside analogues can trigger the extrinsic apoptosis pathway.
Biological Activity and Antiviral/anticancer Potential Preclinical and in Vitro Studies
Antiviral Efficacy against Specific Pathogens
The investigation into 2',3'-Didehydro-2',3'-dideoxyuridine (d4U) as an anti-HIV agent was largely prompted by the success of its structurally similar thymidine (B127349) analogue, 2',3'-didehydro-3'-deoxythymidine (d4T or Stavudine). However, preclinical evaluations have consistently shown that d4U possesses poor or insignificant activity against the Human Immunodeficiency Virus (HIV). nih.govnih.gov
Studies involving the synthesis and evaluation of d4U and its derivatives have sought to understand the underlying reasons for this lack of efficacy. Research into phosphoramidate (B1195095) 'ProTide' derivatives of d4U, which are designed to bypass the initial phosphorylation step, revealed that these derivatives also failed to exhibit significant anti-HIV activity. nih.gov Enzymatic assays confirmed that while the phosphoramidate prodrug was efficiently cleaved to release the d4U monophosphate, the subsequent phosphorylation steps to the active triphosphate form were likely inefficient. nih.gov This suggests that the bottleneck in its activation pathway occurs after the formation of the monophosphate. nih.gov
Further attempts to utilize d4U involved creating heterodimers that combined d4U with a non-nucleoside reverse transcriptase inhibitor (NNRTI), the Trovirdine analogue. These conjugate molecules were synthesized and tested for their ability to inhibit HIV-1 replication but were ultimately found to be inactive. nih.gov The lack of activity suggested that the two components of the heterodimer could not bind to their respective sites on the reverse transcriptase enzyme simultaneously. nih.gov
In Vitro Pharmacodynamic Modeling and Efficacy Studies
Assessment of Cellular Response to Varying Drug Concentrations and Schedules
Research into the anti-HIV properties of this compound has demonstrated that the parent compound possesses poor activity against the virus. rsc.org In a study evaluating d4U and its phosphoramidate 'ProTide' derivatives, the parent nucleoside did not exhibit significant anti-HIV activity. rsc.org The effective concentration required to protect CEM cells from the cytopathogenic effects of HIV-1 and HIV-2 by 50% (EC₅₀) was found to be greater than 100 µM, and in some cases, greater than 200 µM, indicating a very low potency. rsc.org Similarly, the concentration required to inhibit the proliferation of CEM cells by 50% (CC₅₀) was also high, suggesting low cytotoxicity at the tested concentrations. rsc.org
To investigate the reasons behind this poor activity, researchers have explored the cellular metabolism of d4U. The prevailing hypothesis is that the inefficient conversion of d4U to its active triphosphate form by host cell kinases is a primary barrier. rsc.orgnih.gov Even when a phosphoramidate 'ProTide' approach was used to bypass the initial phosphorylation step, the resulting d4U derivatives failed to show any noteworthy anti-HIV activity. rsc.orgrsc.org This suggests that the subsequent phosphorylation steps (from monophosphate to diphosphate (B83284) and from diphosphate to triphosphate) are likely inefficient, hindering the formation of the active antiviral compound. nih.gov
Table 1: In Vitro Anti-HIV Activity of this compound (d4U) Data sourced from Mehellou et al., 2009. rsc.org
| Compound | Virus | EC₅₀ (µM)a | CC₅₀ (µM)b |
| d4U | HIV-1 | >100 | >100 |
| d4U | HIV-2 | >200 | >200 |
a EC₅₀: The effective concentration required to protect CEM cells against the cytopathogenicity of HIV by 50%. rsc.org b CC₅₀: The cytostatic concentration required to inhibit CEM cell proliferation by 50%. rsc.org
Dependence of Efficacy on Viral Load in Cellular Systems
Detailed preclinical studies specifically investigating the relationship between the efficacy of this compound and the viral load in cellular systems are not extensively documented in publicly available research. The compound's inherently low anti-HIV activity, as demonstrated in various in vitro models, has likely limited further investigation into factors such as viral load dependence. rsc.orgnih.govrsc.org
Structure Activity Relationship Studies and Analog Design
Impact of Sugar Moiety Modifications on Biological Activity
Modifications to the sugar ring of 2',3'-didehydro-2',3'-dideoxyuridine have a profound impact on its biological activity. The unique conformational constraints imposed by the sugar moiety are critical for the molecule's interaction with viral enzymes.
Influence of the 2',3'-Didehydro Moiety
In contrast, the saturated counterpart, 2',3'-dideoxyuridine (B1630288) (ddU), which lacks this double bond, is generally found to be inactive or significantly less potent as an anti-HIV agent. Molecular modeling and experimental studies suggest that ddU does not adopt the optimal conformation required for the initial phosphorylation step, which is a prerequisite for its activation. While the application of a phosphoramidate (B1195095) 'ProTide' approach can bypass this initial step and render ddU moderately active, the same is not observed for d4U, suggesting that the bottleneck for d4U's activity may lie in the subsequent phosphorylation steps. capes.gov.brnih.gov
Effects of Alkylation and Halogenation at Sugar Positions
The introduction of substituents, particularly halogens, at various positions on the sugar ring has been a key strategy in the design of d4U analogs with enhanced antiviral properties.
Fluorination at the 2'- and 3'-positions has been of particular interest. For instance, 2',3'-didehydro-2',3'-dideoxy-2'-fluoronucleosides have demonstrated noteworthy antiviral effects against both HIV-1 and HBV. capes.gov.br Similarly, the introduction of a fluorine atom at the 3'-position of 2',3'-unsaturated nucleosides has been investigated. L-3'-fluoro-2',3'-didehydro-2',3'-dideoxycytidine and its 5-fluorocytidine analog have shown highly potent anti-HIV activity. nih.gov
Isosteric replacement of the 4'-oxygen with a sulfur atom, creating 4'-thio analogs, has also been explored. These 4'-thionucleosides, in combination with other modifications like 2'-fluorination, have yielded compounds with moderate to potent anti-HIV activities. capes.gov.br For example, a 2'-fluoro-4'-thio-adenosine analog exhibited potent antiviral activity. capes.gov.br
The following table summarizes the anti-HIV-1 activity of some sugar-modified 2',3'-didehydro-2',3'-dideoxynucleoside analogs.
Table 1: Anti-HIV-1 Activity of Sugar-Modified 2',3'-Didehydro-2',3'-dideoxynucleoside Analogs
| Compound | Sugar Modification | Base | EC₅₀ (µM) in PBM cells |
|---|---|---|---|
| 2'-F-4'-S-d4C | 2'-fluoro, 4'-thio | Cytosine | 1.3 capes.gov.br |
| 2'-F-4'-S-d4FC | 2'-fluoro, 4'-thio | 5-Fluorocytosine | 11.6 capes.gov.br |
| L-3'-F-d4C | 3'-fluoro | Cytosine | 0.089 nih.gov |
| L-3'-F-d4FC | 3'-fluoro | 5-Fluorocytosine | 0.018 nih.gov |
Influence of Base Modifications on Therapeutic Efficacy
Role of Substituents on the Pyrimidine (B1678525) Base
The introduction of various substituents on the pyrimidine ring has been a fruitful strategy for enhancing the antiviral activity of d4U analogs. Modifications at the C5 position have been particularly well-studied. For example, the introduction of a fluorine atom at the C5 position of 2',3'-didehydro-2',3'-dideoxycytidine (B43274) (to give 5-fluoro-2',3'-didehydro-2',3'-dideoxycytidine or d4FC) results in a compound with potent activity against wild-type and lamivudine-resistant HIV-1. nih.gov
Similarly, the synthesis of 5-hydroxymethyl derivatives of 3'-azido-2',3'-dideoxyuridine and 2',3'-dideoxy-3'-fluorouridine has been explored to potentially reduce the toxicity of the parent compounds. While these 5-hydroxymethyl analogs showed lower anti-HIV activity compared to their parent compounds, they also exhibited reduced toxicity. nih.gov
The following table presents the anti-HIV-1 activity of some base-modified 2',3'-didehydro-2',3'-dideoxynucleoside analogs.
Table 2: Anti-HIV-1 Activity of Base-Modified 2',3'-Didehydro-2',3'-dideoxynucleoside Analogs
| Compound | Base Modification | Sugar | EC₉₀ (µM) against wild-type HIV-1 |
|---|---|---|---|
| β-D-d4FC | 5-fluoro | 2',3'-didehydro-2',3'-dideoxy | 0.08 nih.gov |
| L-3'-F-d4FC | 5-fluoro | 3'-fluoro-2',3'-didehydro-2',3'-dideoxy | 0.018 (EC₅₀) nih.gov |
Comparative Activity with Purine (B94841) Nucleoside Analogs
While d4U is a pyrimidine nucleoside analog, the synthesis and evaluation of corresponding purine analogs have provided valuable insights into the structure-activity relationships of this class of compounds. In general, both pyrimidine and purine 2',3'-didehydro-2',3'-dideoxynucleosides have been shown to possess antiviral activity.
Studies involving the synthesis of various 2'-fluoro-4'-thio-2',3'-didehydro-2',3'-dideoxynucleosides have included both pyrimidine (cytidine, 5-fluorocytidine) and purine (adenosine, 2-fluoroadenosine) bases. capes.gov.br In this series, the 2-fluoroadenosine analog demonstrated the most potent anti-HIV activity, although it was accompanied by significant cytotoxicity. capes.gov.br The adenosine analog also showed good activity. capes.gov.br
Similarly, in a series of L-3'-fluoro-2',3'-unsaturated nucleosides, the guanosine analog was synthesized and evaluated. However, it exhibited only marginal anti-HIV activity and some cytotoxicity, in contrast to the potent activity of the corresponding cytidine and 5-fluorocytidine analogs. nih.gov
The following table provides a comparison of the anti-HIV-1 activity of pyrimidine and purine 2',3'-didehydro-2',3'-dideoxynucleoside analogs with sugar modifications.
Table 3: Comparative Anti-HIV-1 Activity of Pyrimidine and Purine 2',3'-Didehydro-2',3'-dideoxynucleoside Analogs
| Compound | Base | Sugar Modification | EC₅₀ (µM) in PBM cells |
|---|---|---|---|
| 2'-F-4'-S-d4C | Cytosine | 2'-fluoro, 4'-thio | 1.3 capes.gov.br |
| 2'-F-4'-S-d4A | Adenosine | 2'-fluoro, 4'-thio | 8.1 capes.gov.br |
| 2'-F-4'-S-d4FA | 2-Fluoroadenine | 2'-fluoro, 4'-thio | 1.2 capes.gov.br |
| L-3'-F-d4G | Guanine | 3'-fluoro | 38.5 nih.gov |
Stereochemical Considerations in Biological Activity
Stereochemistry plays a pivotal role in the biological activity of this compound and its analogs. The spatial arrangement of atoms, particularly the chirality of the sugar moiety, is a critical determinant of their interaction with viral enzymes and, consequently, their antiviral potency.
The natural D-configuration of the sugar is generally preferred for many nucleoside analogs. However, in the case of didehydro-dideoxynucleosides, both D- and L-enantiomers have been shown to exhibit potent antiviral activity. nih.gov For some analogs, the unnatural L-enantiomers have demonstrated superior or comparable activity to their D-counterparts, often with a more favorable toxicity profile. nih.gov For example, in a series of 2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thiacytidine analogs, the β-L-enantiomers were found to be more potent than the corresponding β-D-enantiomers against HIV-1. nih.gov Similarly, β-L-2',3'-dideoxycytidine and its 5-fluoro analog displayed potent anti-HIV-1 activity. nih.gov
Prodrug Strategies for Enhanced Delivery and Activation
Rationale for Prodrug Development of 2',3'-Didehydro-2',3'-dideoxyuridine
The primary motivation for developing prodrugs of d4U is to overcome inherent limitations that curtail its pharmacological activity. These limitations primarily involve inefficient transport into cells and poor conversion to the bioactive triphosphate metabolite.
Overcoming Limitations in Cellular Uptake
For a nucleoside analog to be effective, it must first cross the cell membrane to reach its intracellular targets. While some analogs like 2',3'-didehydro-3'-deoxythymidine (d4T), a structurally similar compound, can enter cells via non-facilitated diffusion, this process is not always efficient. sigmaaldrich.com Prodrug strategies aim to enhance cellular penetration by masking the polar hydroxyl groups of the parent nucleoside with lipophilic moieties. This increased lipophilicity facilitates passage through the lipid bilayer of the cell membrane. acs.org Once inside the cell, these masking groups are designed to be cleaved by intracellular enzymes, releasing the parent drug to be phosphorylated. acs.org Liver-targeted prodrugs, such as the HepDirect® platform, represent a specialized approach designed to increase drug concentrations specifically in the liver by utilizing liver-predominant enzymes for their activation. google.com
Improving Intracellular Phosphorylation Efficiency
The conversion of d4U to its active triphosphate form (d4U-TP) is a critical, multi-step enzymatic process. The initial phosphorylation to the monophosphate is often the rate-limiting step and a major bottleneck for many nucleoside analogs. Uridine-based nucleosides, in particular, are often characterized by inefficient phosphorylation, which contributes to poor antiviral activity.
Studies on the closely related analog d4T reveal the extent of this challenge. The initial phosphorylation of d4T, catalyzed by thymidine (B127349) kinase, is significantly less efficient than that of other nucleosides like zidovudine (B1683550) (AZT). nih.gov Specifically, thymidine kinase has a 600-fold lower affinity for d4T compared to the natural substrate, thymidine. nih.gov This inefficiency in the first phosphorylation step severely restricts the amount of the crucial triphosphate metabolite that can be generated. nih.gov
Furthermore, even if the monophosphate is formed, subsequent phosphorylations to the di- and triphosphate can also be inefficient. Research on d4U phosphoramidate (B1195095) prodrugs, which successfully deliver the monophosphate (d4U-MP) into the cell, has shown a virtual lack of anti-HIV activity. nih.gov Enzymatic assays confirmed that while the prodrug was effectively cleaved to release d4U-MP, a poor second and/or third phosphorylation step likely prevented the formation of sufficient active d4U-TP. nih.gov This highlights that bypassing only the initial phosphorylation may not be sufficient, and overcoming the inefficiency of subsequent steps is also a critical challenge.
| Compound | Key Enzyme | Relative Affinity/Efficiency | Rate-Limiting Step | Primary Accumulated Metabolite |
|---|---|---|---|---|
| d4T | Thymidine Kinase | 600-fold lower affinity than thymidine | Monophosphorylation (MP) | Triphosphate (TP) (levels are low but TP is the main final product) |
| AZT | Thymidine Kinase | Equivalent affinity to thymidine | Di- to Triphosphorylation | Monophosphate (MP) |
Addressing Mechanisms of Resistance
Drug resistance is a significant challenge in antiviral therapy. One common mechanism is the active efflux of drugs from the cell, mediated by transport proteins like the multidrug resistance protein 4 (MRP4/ABCC4). This transporter can expel nucleoside monophosphates from the cell, reducing the intracellular concentration available for conversion to the active triphosphate form. For instance, the monophosphate of AZT is a known substrate for efflux by MRP4.
Prodrugs can help address this by bypassing the initial phosphorylation step. By delivering the monophosphate directly into the cell, the ProTide approach, for example, circumvents the need for kinase-mediated activation. This strategy can be beneficial if the parent nucleoside is a poor substrate for the kinase or if the kinase is downregulated in resistant cell lines. However, the resulting intracellular monophosphate can still be a substrate for efflux pumps. Studies on 4'-Ed4T, an analog of d4T, suggest that the efflux of the nucleoside itself can also be a factor, potentially mediated by other nucleoside transporters. Therefore, prodrug design must consider the potential for both the parent drug and its metabolites to be expelled from the cell.
Design and Synthesis of Prodrug Conjugates
To address the aforementioned limitations, various prodrugs of d4U have been designed and synthesized. The primary goal is to create derivatives that can efficiently enter cells and release the monophosphate form of the drug, thereby bypassing the inefficient initial phosphorylation step.
Phosphoramidate (ProTide) Derivatives
The ProTide (Pro-nucleotide) approach is a widely explored strategy that masks the negative charge of the phosphate (B84403) group, allowing for better cell membrane permeability. nih.gov These prodrugs consist of the nucleoside monophosphate with the phosphate group esterified with an aryl group and amidated with an amino acid ester. nih.gov
The synthesis of d4U phosphoramidate derivatives has been reported, typically involving the coupling of the nucleoside with a pre-formed aryl phosphoroamidate reagent. nih.gov A common synthetic route is the coupling of a phosphorylating agent, such as an aryl phosphorochloridate, with the 5'-hydroxyl group of the nucleoside in the presence of a base like N-methylimidazole or a Grignard reagent (tert-butyl magnesium chloride). nih.gov
Despite the elegance of this approach, its application to d4U has yielded disappointing results. A range of d4U aryl triester phosphoramidates were synthesized and evaluated for anti-HIV activity. nih.gov The studies found that these ProTide derivatives of d4U were virtually inactive against HIV-1 and HIV-2. nih.govnih.gov Molecular modeling and enzymatic assays provided a compelling explanation: while the ProTide was efficiently metabolized inside the cell to release d4U-monophosphate, the subsequent phosphorylation steps to the diphosphate (B83284) and ultimately the active triphosphate were profoundly inefficient. nih.govnih.gov This created a bottleneck that prevented the accumulation of the active antiviral agent, rendering the prodrug strategy ineffective in this specific case. nih.gov
| Parent Nucleoside | Prodrug Approach | Outcome | Reason for Outcome |
|---|---|---|---|
| 2',3'-dideoxyuridine (B1630288) (ddU) | Phosphoramidate (ProTide) | Inactive parent drug became moderately active | ProTide successfully bypassed inefficient first phosphorylation, and subsequent phosphorylation steps were adequate. |
| This compound (d4U) | Phosphoramidate (ProTide) | Remained inactive | Although the monophosphate was successfully delivered, a poor second and/or third phosphorylation step prevented formation of the active triphosphate. nih.govnih.gov |
Phosphate Diester Prodrugs
Another major class of prodrugs involves phosphate diesters. In this strategy, the 5'-monophosphate of the nucleoside is esterified with a second chemical group, which can be varied to tune the prodrug's properties. One common example is the bis(pivaloyloxymethyl) or POM-ester, which is designed to be cleaved by intracellular esterases to release the monophosphate and non-toxic byproducts. acs.orgnih.gov The synthesis of these prodrugs often involves coupling the nucleoside phosphonic acid with a reagent like POM-Cl in the presence of a base. acs.org
While specific studies on phosphate diester prodrugs of d4U are limited, research on analogous 2',3'-didehydro-2',3'-dideoxynucleosides provides valuable insights. For example, 5'-phenyl and 5'-methyl phosphate diesters of 2',3'-didehydro-2',3'-dideoxyadenosine (d4A) and 2',3'-didehydro-2',3'-dideoxycytidine (B43274) (d4C) have been synthesized. These compounds demonstrated antiviral activity comparable to their parent nucleosides, strongly suggesting that the diester linkage is successfully hydrolyzed in biological media to release the free nucleoside and/or its 5'-monophosphate. This facile hydrolysis was confirmed in media containing fetal calf serum.
A more advanced strategy is the HepDirect® prodrug approach, which utilizes cyclic phosphate diesters, specifically substituted cyclic 1,3-propanyl esters. These are designed for liver-specific activation by cytochrome P450 enzymes, which oxidatively cleave the prodrug to release the monophosphate within hepatocytes. google.com These varied phosphate diester strategies offer alternative pathways to bypass the initial kinase-dependent activation step, although their success still ultimately depends on the efficiency of the subsequent phosphorylation events.
Enzymatic and Chemical Hydrolysis of Prodrugs to Active Forms
The conversion of prodrugs of this compound, also known as stavudine (B1682478) (d4T), into its active form is a critical step that dictates their therapeutic efficacy. This process relies on the cleavage of the promoiety from the parent drug, a reaction facilitated by either enzymatic or chemical hydrolysis. The rate and extent of this activation are significantly influenced by the chemical nature of the prodrug linkage and the biological environment.
Research has explored various prodrug strategies for stavudine, primarily focusing on ester and phosphoramidate derivatives to enhance its delivery. The stability of these prodrugs under different physiological conditions, and the efficiency of their conversion to the active d4T, are key determinants of their potential clinical utility.
Enzymatic Hydrolysis:
Enzymatic hydrolysis is a primary mechanism for the activation of stavudine prodrugs in vivo. Esterase and carboxylesterase enzymes, abundant in plasma, liver, and other tissues, are often responsible for cleaving ester-based prodrugs. For instance, studies on six different ester prodrugs of d4T have shown that they are all susceptible to hydrolysis by various rat enzyme systems, including those in plasma, liver, duodenum, and kidney, leading to the regeneration of d4T. nih.gov Similarly, phosphoramidate prodrugs of d4T undergo enzymatic activation, which is considered a crucial step for their antiviral activity. nih.govresearchgate.net
The rate of enzymatic hydrolysis can be influenced by the structure of the prodrug. For example, in a series of DiPPro (bis(acyloxybenzyl)phosphate esters) prodrugs of d4T, the hydrolysis rate was found to be dependent on the length of the acyl chain, with the rate decreasing as the alkyl chain length increased. nih.gov These compounds exhibited significantly shorter half-lives in cell extracts compared to buffer, indicating enzyme-catalyzed cleavage. nih.gov
The stereochemistry of phosphoramidate prodrugs can also play a role in their enzymatic stability. While some studies have shown no stereoselective preference for the hydrolysis of phosphate diastereoisomers in human plasma, high enzymatic activity and stereoselectivity were observed in Caco-2 cell homogenates. nih.gov This suggests that the metabolic fate of these prodrugs can be tissue-dependent.
Chemical Hydrolysis:
In addition to enzymatic action, the chemical stability of stavudine prodrugs and their potential for non-enzymatic hydrolysis are important considerations. Most ester prodrugs of d4T have been found to be chemically stable in the pH range of 2 to 7. nih.gov Similarly, phosphoramidate triester prodrugs of d4T have demonstrated relative stability to chemical hydrolysis at biologically relevant pH values. nih.gov
However, the parent compound, this compound, and its related pyrimidine (B1678525) nucleosides have shown some susceptibility to chemical degradation that is not pH-dependent. nih.gov This inherent instability of the parent drug underscores the importance of designing prodrugs that can effectively deliver it to the target site before significant degradation occurs.
The table below summarizes research findings on the hydrolysis of various this compound prodrugs.
| Prodrug Type | Hydrolyzing System | Key Findings | Reference |
| Ester Prodrugs (6 variants) | Rat enzyme systems (plasma, liver, duodenum, kidney) | All prodrugs were hydrolyzed, regenerating d4T. | nih.gov |
| Phosphoramidate Triester Prodrugs | Human plasma | 50-70% of unchanged prodrug recovered after 16 hours, with no significant stereoselectivity. | nih.gov |
| Phosphoramidate Triester Prodrugs | Caco-2 cell homogenates | High enzymatic activity and stereoselectivity observed. | nih.gov |
| DiPPro (bis(acyloxybenzyl)phosphate esters) Prodrugs | CEM cell extracts | Hydrolysis rate was dependent on the acyl moiety, decreasing with increasing alkyl chain length. Showed a markedly lower half-life compared to buffer, indicating enzyme-catalyzed cleavage. | nih.gov |
| Phosphoramidate Prodrugs | Rat liver cytosolic enzyme preparations | The conversion of the amino acyl ddNMP metabolite to ddNMP or ddN was highest in this system. | nih.gov |
Advanced Research Methodologies and Techniques
Molecular Modeling and Computational Chemistry in Drug Design
The development and understanding of 2',3'-Didehydro-2',3'-dideoxyuridine (also known as stavudine (B1682478) or d4T) have been significantly advanced by computational methods. These techniques provide insight into the molecular interactions and structural features that govern its therapeutic activity.
Molecular Dynamics and Docking Simulations
Molecular docking simulations have been instrumental in elucidating the mechanism of action of this compound. These studies investigate how the molecule fits into the active site of its target enzyme, HIV-1 reverse transcriptase (RT). For instance, one study optimized the molecular geometry of stavudine using the Density Functional Theory (DFT) B3LYP/6–31G(d,p) method. This allows for a detailed examination of the drug's three-dimensional structure and electronic properties.
Using molecular docking, the inhibitory activity of stavudine against the HIV-1 reverse transcriptase protein (PDB ID: 6AN2) has been investigated. nih.gov The results of such simulations indicate that stavudine effectively binds to the active site of the enzyme, primarily through the formation of strong hydrogen bonds. nih.gov This interaction is crucial for its function as a reverse transcriptase inhibitor. nih.gov Molecular dynamics (MD) simulations further complement these findings by providing a dynamic view of the drug-receptor complex, assessing the stability of the binding over time and revealing conformational changes that may occur. nih.govyoutube.com These computational approaches are vital for understanding drug-target interactions at an atomic level and for the rational design of new, more potent analogs. youtube.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgresearchgate.net This method is valuable for predicting the activity of new derivatives and for optimizing lead compounds. nih.gov
In the context of this compound, QSAR studies have been performed on its derivatives to predict their anti-HIV efficacy. mdpi.com One such study analyzed stavudine derivatives using quantum mechanical methods (PM3) and regression analysis to develop a QSAR model. The resulting equation correlated various molecular descriptors with the inhibitory concentration (IC50) against HIV. mdpi.com A representative QSAR model from this study is:
Log 1/IC50 = -13.99562 + 0.008565888 (logs) mdpi.com
In this model, 'Log s' represents the logarithm of the aqueous solubility of the compound, a key physicochemical property. mdpi.com Such models help in identifying which structural or physicochemical properties are most influential for the drug's activity, thereby guiding the synthesis of new analogs with potentially improved potency. nih.gov The descriptors used in QSAR can range from simple properties like molecular weight and partition coefficient (logP) to more complex quantum chemical parameters like electrophilicity and frontier orbital energies. fda.gov
Cell-Based Assays for Antiviral and Anticancer Screening
Cell-based assays are fundamental in the preclinical evaluation of therapeutic compounds, providing crucial data on efficacy and cytotoxicity in a biological context.
In Vitro Infection Models
The antiviral activity of this compound has been extensively evaluated using various in vitro infection models. A key model involves the use of human T-lymphoblastoid cell lines, such as CEM cells, which are infected with HIV. In these systems, the efficacy of the drug is measured by its ability to inhibit viral replication, often quantified by the reduction in viral markers like p24 antigen or reverse transcriptase activity. nih.gov The concentration of stavudine required to inhibit viral replication by 50% (ED50) in these cell lines has been reported to range from 0.009 to 4 µM for different laboratory and clinical isolates of HIV-1. researchgate.net
More advanced in vitro systems, such as the hollow-fiber pharmacodynamic model, have been employed to simulate the drug's concentration profile as it would occur in a patient. nih.gov In one such study, a mixture of uninfected and HIV-1 infected CEM cells was exposed to stavudine under conditions mimicking either continuous intravenous infusion or twice-daily bolus dosing. nih.gov This model successfully predicted a minimum effective dose that correlated with results from clinical trials, demonstrating the predictive power of sophisticated in vitro infection models in drug development. nih.gov
Cell Proliferation and Viability Assays
Alongside efficacy testing, assessing the cytotoxicity of a drug candidate is critical. Cell proliferation and viability assays determine the concentration at which a compound becomes toxic to host cells. For this compound, cytotoxicity is often measured as the 50% cytotoxic concentration (CC50) in various cell lines.
One study evaluated the embryotoxicity of stavudine using cultured mouse embryos, finding a dose-dependent inhibition of development. At a concentration of 5 μM, stavudine was found to inhibit cell proliferation and induce apoptosis, leading to developmental abnormalities. mdpi.com Another study reported the cytotoxic and antiviral activity of stavudine in CEM cells, a human T-cell line. usp.br The data from this study is summarized below.
| Parameter | Value (µM) | Cell Line |
|---|---|---|
| TC50 (Toxic Concentration 50%) | >100 | Parental CEM |
| ID50 (Inhibitory Dose 50%) | 0.07 ± 0.04 | Parental CEM |
TC50 represents the concentration at which the compound is toxic to 50% of the cells. ID50 represents the concentration that inhibits 50% of viral activity. Data sourced from ResearchGate usp.br.
These assays, which can include methods like trypan blue exclusion or colorimetric assays (e.g., MTT, CCK-8), are essential for determining the therapeutic index of a drug, which is the ratio of its cytotoxicity to its efficacy. mdpi.comnih.gov
Stem Cell Research Applications of Nucleoside Analogs
Nucleoside analogs as a class of compounds are utilized in stem cell research, primarily for tracking cell division and influencing cell fate. frontiersin.org These molecules can be incorporated into the DNA of replicating cells, serving as a label to trace the lineage and proliferation of stem cells. frontiersin.org Some nucleoside drugs have also been shown to induce differentiation in embryonic cancer stem cell lines. nih.gov
However, direct research specifically detailing the application of this compound in stem cell research is limited. While its effects on the proliferation and mitochondrial DNA of differentiating pre-adipocyte cells have been studied, these are not pluripotent stem cells. Studies on other drugs have shown that they can impact neural stem cell proliferation and viability, but similar targeted investigations for stavudine are not prominent in the literature. Therefore, while the broader family of nucleoside analogs holds a place in stem cell research methodologies, the specific role of this compound in this advanced field remains an area for future exploration.
Biochemical Assays for Enzyme Kinetics and Inhibition
Biochemical assays are fundamental in elucidating the mechanism of action of this compound at the enzymatic level. These assays measure the compound's ability to inhibit viral and human enzymes, providing critical data on its potency and selectivity.
Reverse Transcriptase Inhibition Assays
The primary antiviral activity of this compound stems from its ability to inhibit reverse transcriptase (RT), an enzyme crucial for the replication of retroviruses like the human immunodeficiency virus (HIV). nih.govnih.gov Inside the cell, the compound, a prodrug, undergoes phosphorylation by cellular kinases to its active triphosphate form, stavudine triphosphate (d4TTP). fda.govpharmacology2000.comnih.gov This active metabolite then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the HIV reverse transcriptase enzyme. fda.govyoutube.com
The mechanism of inhibition involves two key actions: competitive inhibition and DNA chain termination. fda.gov By binding to the active site of RT, d4TTP directly competes with dTTP. fda.govnih.gov Once incorporated into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the sugar moiety of d4TTP prevents the formation of the next 5' to 3' phosphodiester bond, effectively terminating DNA chain elongation. nih.govfda.gov
Kinetic studies are employed to quantify the inhibitory potency. Pre-steady-state and steady-state kinetic analyses determine key parameters such as the inhibition constant (Kᵢ) and the dissociation constant (Kₔ). For instance, the Kᵢ value for stavudine triphosphate's inhibition of HIV-1 reverse transcriptase has been reported to range from 0.0083 to 0.032 µM. fda.gov Assays comparing d4TTP with its analogs, such as 4'-ethynyl-d4TTP, have shown that modifications to the parent compound can significantly alter binding affinity and inhibition efficiency. nih.govnih.gov These assays often utilize colorimetric methods or radioisotope-labeled nucleotides to measure the extent of DNA synthesis in the presence and absence of the inhibitor. sigmaaldrich.com
Table 1: Inhibition of HIV-1 Reverse Transcriptase by Stavudine Triphosphate (d4TTP)
| Parameter | Value | Enzyme | Comments |
| Kᵢ (Inhibition Constant) | 0.0083 - 0.032 µM | HIV-1 RT | Competitive inhibition with respect to thymidine (B127349) triphosphate. fda.gov |
| Mechanism of Action | Competitive Inhibitor, Chain Terminator | HIV-1 RT | Competes with dTTP and terminates DNA chain elongation upon incorporation. fda.gov |
| Phosphorylation | Required | Cellular Kinases | Must be converted to stavudine triphosphate to be active. pharmacology2000.comnih.gov |
| Activity | Active against HIV-1 and HIV-2 | HIV RT | Broad activity against different HIV types. medchemexpress.com |
DNA Polymerase Assays
While highly active against viral reverse transcriptase, the interaction of this compound with human DNA polymerases is a critical area of study, primarily for understanding its toxicological profile. Assays using purified human DNA polymerases, such as alpha, epsilon, and gamma, are conducted to assess the compound's selectivity. nih.gov
Studies have shown that d4TTP is a poor substrate for human DNA polymerases alpha and epsilon. nih.gov DNA primer extension and sequencing gel analyses reveal that the triphosphate form is incorporated into DNA by these human enzymes with an efficiency that is approximately 10,000 to 20,000 times lower than its incorporation by HIV-RT. nih.gov This preferential incorporation by the viral enzyme is the basis for the drug's selective anti-HIV activity. nih.gov
However, d4TTP does exhibit inhibitory effects on human DNA polymerase gamma, the enzyme responsible for the replication of mitochondrial DNA (mtDNA). fda.govpharmacology2000.comnih.gov Inhibition of polymerase gamma can lead to mtDNA depletion, which is believed to be a mechanism underlying some of the compound's observed toxicities. nih.govpharmacology2000.com Kinetic studies have been performed on mutant forms of polymerase gamma, such as the R964C variant, which has been linked to increased toxicity. These assays demonstrated that the mutant enzyme had a threefold lower ability to discriminate against d4TTP compared to the wild-type enzyme, providing a mechanistic explanation for genetic predisposition to toxicity. nih.gov
Table 2: Comparative Inhibition of Viral vs. Human DNA Polymerases by d4TTP
| Enzyme | Relative Incorporation Efficiency | Implication |
| HIV Reverse Transcriptase | High | Therapeutic antiviral effect. nih.gov |
| Human DNA Polymerase α | ~10,000-20,000 fold lower than HIV-RT | High therapeutic index. nih.gov |
| Human DNA Polymerase ε | ~10,000-20,000 fold lower than HIV-RT | High therapeutic index. nih.gov |
| Human DNA Polymerase γ | Inhibited | Potential for mitochondrial toxicity. fda.govnih.gov |
Analytical and Separation Techniques for Nucleosides and Analogs
The purification, identification, and quantification of this compound and its metabolites from complex biological matrices rely on sophisticated analytical and separation techniques.
Chromatography (HPLC, Column Chromatography)
High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust method widely used for the quantitative determination of this compound. nih.gov It is the analytical technique of choice for stability studies, monitoring the parent drug and its degradation products in pharmaceutical formulations. nih.govresearchgate.net
Sensitive HPLC assays have been developed for measuring the compound in biological fluids such as human and rabbit plasma and urine. nih.gov These methods often involve a simple liquid-liquid extraction step for sample preparation, followed by chromatographic separation on a C18 column. researchgate.netnih.gov For example, one method uses a mobile phase of 5% isopropyl alcohol in methylene (B1212753) chloride and allows for a linear response over a wide range of concentrations, from 5 ng/ml to 10 µg/ml in human plasma. nih.gov
Thin-layer chromatography (TLC) is another technique used for the identification and separation of the compound. kursk-vestnik.rusigmaaldrich.com Studies have determined the Rf value of the compound to be in the range of 0.67-0.69, which can be used for identification in extracts from biological materials. kursk-vestnik.ru
Table 3: Example of HPLC Method for d4T Quantification
| Parameter | Condition |
| Technique | High-Performance Liquid Chromatography (HPLC) nih.gov |
| Sample Types | Human/Rabbit Plasma and Urine nih.gov |
| Sample Preparation | Liquid-liquid extraction (5% isopropanol (B130326) in methylene chloride) nih.gov |
| Quantification Range | 5 ng/ml - 10 µg/ml (Plasma); 50 ng/ml - 100 µg/ml (Urine) nih.gov |
| Internal Standard | Thymidine oxetane (B1205548) (TO) nih.gov |
Molecular Imprinting Techniques for Selective Purification
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have cavities with a high affinity and selectivity for a specific "template" molecule. wikipedia.org This technique, often referred to as creating "artificial receptors" or "plastic antibodies," involves polymerizing functional monomers and a cross-linking agent in the presence of the target molecule. wikipedia.orgnih.govlu.se After polymerization, the template molecule is removed, leaving behind complementary binding sites. wikipedia.org
The interactions between the polymer and the template are based on electrostatic forces, hydrogen bonds, and hydrophobic interactions, similar to antibody-antigen binding. wikipedia.org MIPs offer advantages such as high physical robustness, resistance to temperature and pressure, and stability in various solvents. nih.gov
While specific research on MIPs tailored exclusively for this compound is not extensively documented, the technology is broadly applicable to nucleosides and their analogs. nih.govsoton.ac.uk MIPs have been successfully synthesized for other nucleosides, such as 2'-deoxyadenosine, demonstrating the feasibility of this approach. soton.ac.uk The process typically involves selecting a functional monomer that can form a stable complex with the template (the nucleoside analog), a cross-linker like ethylene (B1197577) glycol dimethacrylate (EGDMA), an initiator, and a porogenic solvent such as toluene (B28343) or acetonitrile. nih.gov These tailored polymers can then be used as highly selective sorbents for solid-phase extraction, enabling the purification and concentration of the target nucleoside analog from complex mixtures. wikipedia.org
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2',3'-didehydro-2',3'-dideoxyuridine (d4U), and how do structural modifications influence its antiviral activity?
- Methodological Answer : d4U is synthesized via selective elimination of hydroxyl groups from uridine derivatives. A key strategy involves phosphoramidate "ProTide" derivatization to enhance intracellular delivery and phosphorylation. For example, replacing the 5'-OH group with a phosphoramidate moiety improves membrane permeability and metabolic activation, as shown in anti-HIV activity assays using MT-4 cells . Modifications at the 5-position (e.g., fluorination or iodination) alter base-pairing specificity and resistance profiles .
Q. How does d4U inhibit HIV reverse transcriptase (RT), and what experimental assays validate its mechanism?
- Methodological Answer : d4U acts as a chain-terminating nucleotide analogue. After intracellular phosphorylation to d4U-TP, it competes with natural dTTP for incorporation into viral DNA. Inhibition is validated via radiolabeled incorporation assays and enzyme kinetics studies using purified HIV-RT. For instance, plaque reduction assays in CD4+ HeLa cells demonstrate d4U's efficacy against AZT-resistant HIV strains, with ID50 values <0.05 µM in wild-type isolates .
Q. What analytical techniques are used to characterize d4U’s purity and stability in preclinical studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm) is standard for purity assessment. Stability under varying pH and temperature is monitored via accelerated degradation studies (e.g., 40°C/75% RH for 6 months). Mass spectrometry (LC-MS/MS) confirms molecular integrity, particularly for detecting deamination or glycosidic bond cleavage .
Advanced Research Questions
Q. How do conformational dynamics of d4U impact its enzymatic recognition and antiviral potency?
- Methodological Answer : Quantum mechanical calculations (MP2/6-311++G(d,p)) reveal 20 stable d4U conformers stabilized by non-covalent interactions (e.g., C–H···O hydrogen bonds). The sugar pucker (C2'-endo vs. C3'-endo) influences RT binding affinity. X-ray crystallography of d4U-RT complexes shows that the 2',3'-didehydro ring restricts conformational flexibility, reducing off-target incorporation into host DNA .
Q. Can d4U-resistant HIV variants emerge, and what structural features mitigate resistance?
- Methodological Answer : Resistance profiling via site-directed mutagenesis identifies RT mutations (e.g., K65R, M184V) that reduce d4U-TP binding. However, the 2',3'-didehydro moiety minimizes steric clashes with mutant RTs compared to bulkier analogues like d4T (2',3'-didehydro-2',3'-dideoxythymidine). Molecular docking simulations (AutoDock Vina) highlight preserved hydrogen bonding with Asp110 and Tyr115 in mutant RTs .
Q. What enzyme engineering strategies improve d4U’s activation in target cells?
- Methodological Answer : Nucleoside 2'-deoxyribosyltransferase (NDT) can be engineered via single-amino-acid substitutions (e.g., Leu72Trp) to phosphorylate d4U preferentially. Kinetic assays (kcat/Km) show a 10-fold increase in catalytic efficiency for d4U compared to wild-type NDT. This approach is validated in E. coli expression systems and primary lymphocyte cultures .
Q. How does d4U synergize with other antiretrovirals in combination therapy?
- Methodological Answer : Isobologram analysis in PBMCs demonstrates synergistic effects (CI <1) when d4U is paired with protease inhibitors (e.g., ritonavir) or entry inhibitors (e.g., maraviroc). Mechanistically, d4U depletes dTTP pools, enhancing the incorporation efficiency of AZT-TP. Flow cytometry confirms reduced viral load (p24 antigen) and delayed resistance onset in dual-therapy models .
Key Research Gaps
- Metabolic Stability : Limited data on d4U’s pharmacokinetics in in vivo models (e.g., CSF penetration).
- Off-Target Effects : RNA-Seq profiling is needed to assess mitochondrial toxicity in primary lymphocytes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
